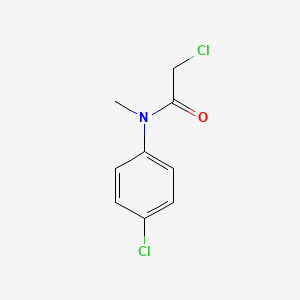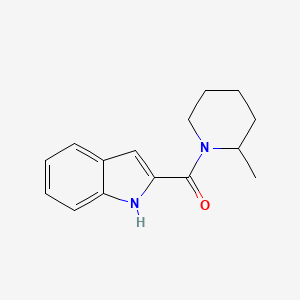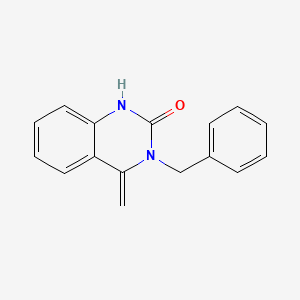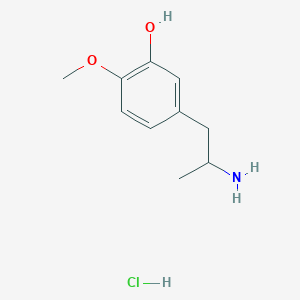
5-(2-Aminopropyl)-2-methoxyphenolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminopropyl)-2-methoxyphenolhydrochloride is a chemical compound that belongs to the class of phenethylamines. It is known for its psychoactive properties and has been studied for its potential applications in various fields, including medicine and pharmacology. The compound is structurally related to other well-known psychoactive substances and has been the subject of scientific research due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropyl)-2-methoxyphenolhydrochloride typically involves several steps, including methylation, formylation, Aldol-type condensation, reduction, and hydrolysis reactions . One common method involves the ammoniation hydrogenation reaction in the presence of a chiral phenethylamine and 2-methoxy-5-(2-oxopropyl)benzsulfamide, catalyzed by Pd/C in an organic solvent . The product is then acidified to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. The process typically involves the use of high-purity starting materials and precise control of reaction conditions to ensure consistent product quality. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminopropyl)-2-methoxyphenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenethylamines.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: The compound’s psychoactive properties have led to research into its potential use as a therapeutic agent for conditions such as depression and anxiety.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(2-Aminopropyl)-2-methoxyphenolhydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, disrupting the normal reuptake process and increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and the psychoactive effects associated with the compound. The molecular targets include serotonin, norepinephrine, and dopamine transporters, as well as various receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)benzofuran (5-APB): Structurally similar and shares similar psychoactive properties.
6-(2-Aminopropyl)benzofuran (6-APB): Another isomer with comparable effects but different potency and toxicity profiles.
3,4-Methylenedioxyamphetamine (MDA): A related compound with similar mechanisms of action but different chemical structure.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects, it shares some pharmacological properties with 5-(2-Aminopropyl)-2-methoxyphenolhydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenol ring, which imparts distinct pharmacological properties. Its combination of methoxy and aminopropyl groups contributes to its unique interaction with neurotransmitter systems, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-(2-aminopropyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)5-8-3-4-10(13-2)9(12)6-8;/h3-4,6-7,12H,5,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZHVRRKLMYJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
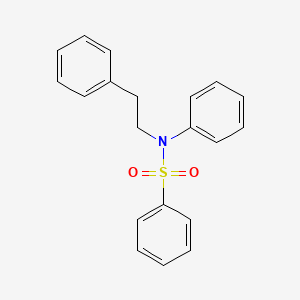
![3-(1,3-dioxoisoindol-2-yl)-N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide](/img/structure/B6748890.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B6748893.png)
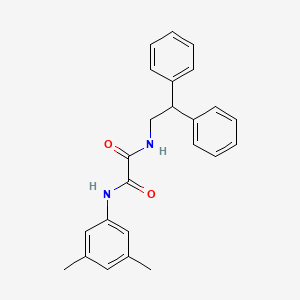
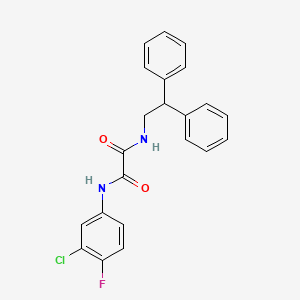
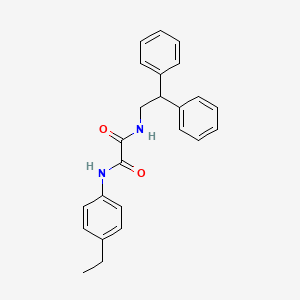
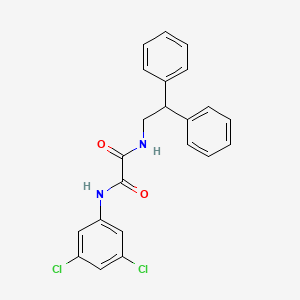
![N-(2,2-diphenylethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B6748925.png)
![1-[3-(morpholin-4-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6748933.png)
![4-[(3,5-Dimethylphenyl)methyl]morpholine](/img/structure/B6748938.png)
![2-chloro-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B6748944.png)
